2-Fluoro-4-formylbenzoic acid

Description

The exact mass of the compound 2-Fluoro-4-formylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-4-formylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-formylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

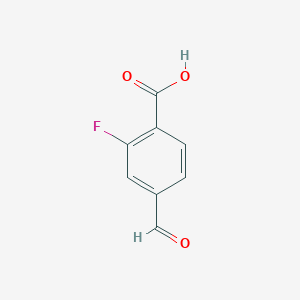

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTIUAFUJPATDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593798 | |

| Record name | 2-Fluoro-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604000-97-7 | |

| Record name | 2-Fluoro-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-4-formylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

Alachua, FL – In the landscape of modern pharmaceutical research and fine chemical synthesis, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating physicochemical and pharmacological properties. Among the vast array of fluorinated building blocks, 2-Fluoro-4-formylbenzoic acid stands out as a trifunctional intermediate of significant interest. This guide provides an in-depth technical overview of 2-Fluoro-4-formylbenzoic acid, covering its chemical identity, synthesis, characterization, safety, and its pivotal role in the development of targeted therapeutics.

Core Identification and Physicochemical Properties

2-Fluoro-4-formylbenzoic acid, a key organic building block, is distinguished by the presence of a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor in multi-step organic synthesis.

Chemical Identity:

| Identifier | Value |

| CAS Number | 604000-97-7[1][2] |

| Molecular Formula | C₈H₅FO₃[1][2] |

| Molecular Weight | 168.12 g/mol [2] |

| Synonyms | 4-Carboxy-3-fluorobenzaldehyde[1][2] |

| InChI Key | MBTIUAFUJPATDP-UHFFFAOYSA-N |

Physicochemical Data:

| Property | Value |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Melting Point | Not consistently reported, requires experimental verification |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Strategic Synthesis of 2-Fluoro-4-formylbenzoic Acid

The synthesis of 2-Fluoro-4-formylbenzoic acid can be approached through several strategic pathways, primarily leveraging commercially available fluorinated precursors. Two of the most logical and scientifically sound methods involve the selective oxidation of a methyl group or the hydrolysis of a nitrile functionality.

Synthesis via Oxidation of 2-Fluoro-4-methylbenzoic Acid

A plausible and direct route to 2-Fluoro-4-formylbenzoic acid involves the selective oxidation of the methyl group of 2-fluoro-4-methylbenzoic acid. This transformation can be challenging due to the potential for over-oxidation to a dicarboxylic acid. However, with careful selection of reagents and control of reaction conditions, high yields of the desired aldehyde can be achieved.

Diagram of the Synthetic Workflow

Caption: Plausible synthetic routes to 2-Fluoro-4-formylbenzoic acid.

Experimental Protocol: Oxidation of 2-Fluoro-4-methylbenzoic Acid

This protocol is based on established methods for the oxidation of substituted toluenes.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylbenzoic acid (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetic anhydride and acetic acid.

-

Addition of Oxidant: Slowly add a solution of a suitable oxidizing agent, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), to the stirred solution. The addition should be performed at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the addition of a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant. Acidify the mixture with a mineral acid (e.g., HCl) and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis via Hydrolysis of 2-Fluoro-4-formylbenzonitrile

An alternative and often high-yielding approach is the hydrolysis of the corresponding benzonitrile. This method proceeds in two conceptual steps: the synthesis of the nitrile intermediate followed by its hydrolysis to the carboxylic acid.

Experimental Protocol: Hydrolysis of 2-Fluoro-4-formylbenzonitrile

This protocol is adapted from general procedures for nitrile hydrolysis.[4]

-

Reaction Setup: In a round-bottom flask, suspend 2-fluoro-4-formylbenzonitrile (1 equivalent) in a mixture of a strong acid, such as concentrated sulfuric acid, and water.

-

Heating: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the hydrolysis can be monitored by TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude 2-Fluoro-4-formylbenzoic acid can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - Carboxylic acid proton (-COOH): A broad singlet typically downfield, >10 ppm. - Aldehyde proton (-CHO): A singlet around 9.5-10.5 ppm. - Aromatic protons: A complex multiplet pattern in the range of 7.0-8.5 ppm, showing characteristic coupling constants due to the fluorine substituent. |

| ¹³C NMR | - Carboxylic acid carbon (-COOH): A signal in the range of 165-175 ppm. - Aldehyde carbon (-CHO): A signal in the range of 185-195 ppm. - Aromatic carbons: Multiple signals in the aromatic region (110-160 ppm), with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. |

| IR Spectroscopy | - O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹. - C=O stretch (aldehyde): A strong absorption around 1680-1700 cm⁻¹. - C-F stretch: An absorption in the region of 1000-1300 cm⁻¹. |

| Mass Spectrometry | - [M-H]⁻: Expected at m/z 167.02 for C₈H₄FO₃⁻. - [M+H]⁺: Expected at m/z 169.03 for C₈H₆FO₃⁺. |

Applications in Medicinal Chemistry and Drug Discovery

The trifunctional nature of 2-Fluoro-4-formylbenzoic acid makes it a highly valuable building block in the synthesis of complex pharmaceutical agents. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.[11]

Key Intermediate in the Synthesis of PARP Inhibitors

A significant application of 2-Fluoro-4-formylbenzoic acid is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Notably, it has been utilized in a manufacturing route for Olaparib, a PARP inhibitor approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.[12]

In this context, the carboxylic acid functionality of 2-Fluoro-4-formylbenzoic acid is activated and coupled with an appropriate amine-containing fragment. The aldehyde group is then used in a subsequent Horner-Wadsworth-Emmons reaction to construct the core structure of the PARP inhibitor.[12]

Diagram of the Role in PARP Inhibitor Synthesis

Caption: Role of 2-Fluoro-4-formylbenzoic acid in PARP inhibitor synthesis.

The use of 2-Fluoro-4-formylbenzoic acid in this synthetic route highlights its importance as a key starting material for accessing complex and medicinally relevant molecules.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Fluoro-4-formylbenzoic acid.

Hazard Identification:

-

Harmful if swallowed (H302)[13]

-

Harmful in contact with skin (H312)[13]

-

Harmful if inhaled (H332)[13]

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Avoid breathing dust.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong bases and strong oxidizing agents.[1]

Conclusion

2-Fluoro-4-formylbenzoic acid is a versatile and valuable building block for researchers and scientists in the field of organic synthesis and drug development. Its unique combination of functional groups provides a platform for the construction of complex molecular architectures, most notably demonstrated by its application in the synthesis of PARP inhibitors. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in the laboratory.

References

- Chemical Label for 2-Fluoro-4-formylbenzoic acid.

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2236. [Link]

- Supporting Inform

- Supporting Inform

-

Bonollo, S., et al. (2020). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 24(10), 2035-2050. [Link]

-

Capot Chemical. MSDS of 4-Fluoro-2-formylbenzoic acid. [Link]

- Magnetic Resonance in Chemistry.

- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Google Patents.

- Google Patents. KR20180041748A - PARP inhibitors, processes for preparing crystalline forms and uses thereof.

- Google Patents. US9708319B1 - Synthesis of PARP inhibitor talazoparib.

- Google Patents. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

- Google Patents. WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use.

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. scbt.com [scbt.com]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. 2-Fluorobenzoic acid(445-29-4) 13C NMR [m.chemicalbook.com]

- 9. 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Formylbenzoic acid(619-66-9) 1H NMR [m.chemicalbook.com]

- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-formylbenzoic acid, a trifunctional aromatic compound, is a key building block in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring, provides a versatile platform for the synthesis of complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. The presence of the fluorine atom is of particular interest as it can significantly modulate the physicochemical and pharmacological properties of derivative compounds, often enhancing metabolic stability and binding affinity to biological targets. This guide offers a comprehensive overview of the core physical properties of 2-Fluoro-4-formylbenzoic acid, supported by experimental protocols and theoretical insights to facilitate its effective utilization in research and development.

Molecular and Spectroscopic Profile

A thorough understanding of the molecular and spectroscopic characteristics of 2-Fluoro-4-formylbenzoic acid is fundamental to its application in chemical synthesis. These properties provide the basis for its identification, purity assessment, and the prediction of its reactivity.

Core Molecular Properties

The fundamental molecular properties of 2-Fluoro-4-formylbenzoic acid are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 604000-97-7 | [1] |

| Molecular Formula | C₈H₅FO₃ | [1] |

| Molecular Weight | 168.12 g/mol | [1] |

| Alternate Names | 4-Carboxy-3-fluorobenzaldehyde | [1] |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the carboxylic acid proton, and the aromatic protons. The aldehydic proton (CHO) would typically appear as a singlet in the downfield region, generally between 9-10 ppm. The acidic proton of the carboxylic acid (COOH) is also expected in the downfield region, often as a broad singlet above 10 ppm, and its chemical shift can be concentration-dependent. The aromatic region would display complex splitting patterns due to the fluorine and substituent effects on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Key signals would include those for the carbonyl carbons of the aldehyde and the carboxylic acid, typically found in the range of 160-200 ppm. The aromatic carbons would appear in the 110-170 ppm region, with the carbon atom directly bonded to the fluorine atom showing a characteristic large coupling constant (¹J C-F).

-

IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key absorption bands would include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

A strong C=O stretching vibration from the aldehyde, typically appearing around 1690-1715 cm⁻¹.

-

C-H stretching from the aldehyde group, often visible as a pair of weak bands around 2720 and 2820 cm⁻¹.

-

C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-F stretching vibration, which is expected in the 1000-1300 cm⁻¹ range.

-

-

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound (168.12). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of the aldehyde group may lead to the loss of -CHO (M-29).

Core Physicochemical Properties

The physical properties of 2-Fluoro-4-formylbenzoic acid are critical determinants of its behavior in various experimental settings, influencing its solubility, reactivity, and suitability for specific applications.

Melting Point

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. Reported Melting Point: 216 °C[2]

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a digital melting point apparatus.

Methodology Rationale: The capillary method provides a precise and reproducible means of determining the melting point range. A slow heating rate near the expected melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate measurement. Impurities typically cause a depression and broadening of the melting point range.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the 2-Fluoro-4-formylbenzoic acid sample is completely dry and finely powdered.

-

Obtain a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm in height.

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

If the approximate melting point is known, set the starting temperature to about 15-20 °C below the expected value.

-

Set a slow ramp rate, typically 1-2 °C per minute, to ensure accurate determination.

-

-

Measurement:

-

Insert the capillary tube containing the sample into the designated slot in the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Data Recording and Analysis:

-

Record the melting point as a range from the initial to the final temperature.

-

For high accuracy, perform the measurement in triplicate and report the average range.

-

Diagram of Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point

Solubility

Solubility is a critical parameter in drug development, influencing formulation, bioavailability, and in vitro assay design. While specific quantitative solubility data for 2-Fluoro-4-formylbenzoic acid in various solvents is not widely published, its solubility profile can be predicted based on its structure. The presence of a polar carboxylic acid group suggests solubility in polar protic solvents like water and alcohols, especially under basic conditions where the carboxylate salt is formed. The aromatic ring and the aldehyde group contribute to some non-polar character, suggesting potential solubility in moderately polar organic solvents.

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.

Methodology Rationale: This method ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a true measure of solubility at a given temperature.

Step-by-Step Protocol:

-

Preparation:

-

Add an excess amount of solid 2-Fluoro-4-formylbenzoic acid to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone). The excess solid is crucial to ensure a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is critical not to disturb the solid phase.

-

Separate the dissolved solute from the undissolved solid by either centrifugation or filtration through a syringe filter (e.g., 0.22 µm).

-

-

Quantification:

-

Quantify the concentration of 2-Fluoro-4-formylbenzoic acid in the clear filtrate/supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.

-

-

Data Analysis:

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Perform the experiment in at least triplicate for each solvent and report the average solubility with the standard deviation.

-

Diagram of Shake-Flask Solubility Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity (pKa)

Potentiometric titration is a common and reliable method for determining the pKa of weak acids and bases.

Methodology Rationale: This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa can be determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acidic and conjugate base forms of the analyte are equal, and thus pH = pKa.

Step-by-Step Protocol:

-

Apparatus and Reagent Preparation:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Accurately weigh a known amount of 2-Fluoro-4-formylbenzoic acid and dissolve it in a suitable solvent, typically water or a co-solvent system if solubility is low. A known concentration of an inert salt (e.g., KCl) is often added to maintain constant ionic strength.

-

-

Titration Procedure:

-

Place the solution of 2-Fluoro-4-formylbenzoic acid in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the beaker.

-

Record the initial pH of the solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the inflection point of the curve. This can be found from the peak of the first derivative of the titration curve.

-

The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the acid.

-

Perform the titration in triplicate and report the average pKa value with the standard deviation.

-

Diagram of Potentiometric Titration Setup

Caption: Setup and Analysis for pKa Determination by Potentiometric Titration.

Stability and Handling

Proper handling and storage are essential to maintain the integrity of 2-Fluoro-4-formylbenzoic acid.

-

Chemical Stability: The compound is generally stable under normal laboratory conditions.[2]

-

Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases.[2]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be produced.

-

Handling Precautions: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Applications in Medicinal Chemistry

2-Fluoro-4-formylbenzoic acid is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional groups allows for a variety of chemical transformations. The carboxylic acid can be converted to esters, amides, or acid halides. The aldehyde can undergo reactions such as oxidation, reduction, or condensation. The fluorine atom can influence the electronic properties of the aromatic ring and provide a site for further modification or act as a bioisostere for a hydrogen atom, potentially improving metabolic stability and binding affinity of the final compound. While specific examples of marketed drugs derived directly from 2-Fluoro-4-formylbenzoic acid are not prominent, its structural motifs are found in various classes of bioactive molecules, including kinase inhibitors and other targeted anticancer agents.[3][4]

Conclusion

2-Fluoro-4-formylbenzoic acid is a valuable synthetic intermediate with a unique combination of functional groups that make it attractive for applications in drug discovery and materials science. This guide has provided a detailed overview of its key physical properties, including its molecular and spectroscopic characteristics, melting point, and predicted solubility and acidity. Standardized experimental protocols for the determination of these properties have been presented to aid researchers in their practical work. A thorough understanding of these physicochemical parameters is essential for the rational design and synthesis of novel compounds based on this versatile building block.

References

-

SynQuest Laboratories, Inc. 2-Fluoro-4-formylbenzoic acid Safety Data Sheet.

- Jiang, X., et al. (2008). Novel diazepinylbenzoic acid retinoid-X-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(5), 1689-1692.

- Sakaki, J., et al. (2007). Novel retinoid X receptor agonists with a diazepine skeleton. Bioorganic & Medicinal Chemistry, 15(15), 5145-5156.

- Angewandte Chemie International Edition. (2017). 56(29), 8313-8317.

- Chemical Communic

-

Santa Cruz Biotechnology, Inc. 2-Fluoro-4-formylbenzoic acid.

-

Sigma-Aldrich. 2-Fluoro-4-formylbenzoic acid.

-

ChemicalBook. 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum.

-

ChemicalBook. 2-Fluorobenzoic acid(445-29-4) 13C NMR spectrum.

-

National Institute of Standards and Technology. Benzoic acid, 4-fluoro-.

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds.

-

University of Calgary. Infrared Spectroscopy.

-

University of California, Los Angeles. NMR Chart.

- Doungsoongnuen, T., et al. (2023). Synthesis and anticancer activity of 2-(4'-substituted sulfonamido)

- Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening. (2022). Molecules, 27(13), 4195.

- Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes as potential casein kinase 2 (CK2) inhibitors. (2023). Pharmaceutical Chemistry Journal, 57, 235–244.

Sources

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-formylbenzoic Acid

Abstract

2-Fluoro-4-formylbenzoic acid is a trifunctional aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom, a formyl group, and a carboxylic acid moiety on the benzene ring offers multiple reaction sites for the construction of complex molecular architectures. The incorporation of fluorine can enhance the metabolic stability and binding affinity of derivative compounds, making this a desirable, yet synthetically challenging, target.[1] This guide provides a comprehensive overview of proposed synthetic pathways for 2-fluoro-4-formylbenzoic acid, offering detailed experimental protocols and mechanistic insights for researchers and professionals in drug development. Due to the limited availability of direct synthetic procedures in the literature for this specific isomer, this document focuses on two plausible and robust synthetic routes, extrapolated from established methodologies for analogous compounds.

Introduction: The Significance of Fluorinated Aromatic Carboxylic Acids

Fluorinated benzoic acid derivatives are of paramount importance in modern drug discovery.[1][2] The unique electronic properties of fluorine, such as its high electronegativity and small atomic radius, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][3] This makes them highly sought-after intermediates in the synthesis of novel therapeutics.

It is crucial to distinguish 2-fluoro-4-formylbenzoic acid from its more frequently documented isomer, 2-fluoro-5-formylbenzoic acid. While the synthesis of the latter is well-established, often commencing from 3-bromo-4-fluorobenzaldehyde, this guide will focus on the less-documented 2-fluoro-4-formyl isomer.[4][5] The synthetic strategies outlined herein are designed to provide a clear and logical approach to obtaining this valuable compound.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the preparation of 2-fluoro-4-formylbenzoic acid, each with its own set of advantages and challenges.

Pathway 1: Selective Oxidation of 2-Fluoro-4-methylbenzoic Acid

This pathway commences with the readily accessible 2-fluoro-4-methylbenzoic acid and focuses on the selective oxidation of the methyl group to an aldehyde.

Conceptual Overview of Pathway 1

Sources

A Technical Guide to the Synthesis of 2-Fluoro-4-formylbenzoic Acid: Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-formylbenzoic acid is a key building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a carboxylic acid, a formyl group, and a fluorine atom on a benzene ring, makes it a versatile scaffold for the synthesis of a wide range of complex organic molecules. The fluorine substituent, in particular, can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth analysis of the primary synthetic routes to 2-Fluoro-4-formylbenzoic acid, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Strategic Approaches to Synthesis

The synthesis of 2-Fluoro-4-formylbenzoic acid can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of the starting materials, the desired scale of the synthesis, and the required purity of the final product. The main strategies involve either the introduction of the formyl group onto a pre-existing 2-fluorobenzoic acid backbone or the construction of the molecule through a series of functional group transformations on a substituted toluene or benzaldehyde derivative.

Route 1: Oxidation of 2-Fluoro-4-methylbenzoic Acid

One of the most direct conceptual routes to 2-Fluoro-4-formylbenzoic acid involves the selective oxidation of the methyl group of 2-Fluoro-4-methylbenzoic acid. However, this transformation presents a significant challenge: the potential for over-oxidation of the newly formed aldehyde to a second carboxylic acid.

Starting Material: 2-Fluoro-4-methylbenzoic acid

This starting material can be synthesized from commercially available precursors such as m-fluorotoluene. A common method involves the Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, followed by hydrolysis of the resulting trichloromethyl ketone.[1]

Synthetic Pathway:

Caption: Oxidation of 2-Fluoro-4-methylbenzoic Acid.

Experimental Considerations:

The key to a successful oxidation is the choice of a mild and selective oxidizing agent. Reagents such as manganese dioxide (MnO2) or ceric ammonium nitrate (CAN) can be employed. Careful control of reaction conditions, including temperature and reaction time, is crucial to minimize the formation of the dicarboxylic acid byproduct.

Protocol A: Oxidation with Manganese Dioxide

-

Dissolution: Dissolve 2-Fluoro-4-methylbenzoic acid in a suitable inert solvent, such as dichloromethane or chloroform.

-

Addition of Oxidant: Add an excess of activated manganese dioxide to the solution.

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the manganese dioxide.

-

Purification: Wash the filtrate with a mild acidic solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Route 2: Formylation of a 2-Fluorobenzoic Acid Derivative

This strategy involves the introduction of a formyl group onto a 2-fluorobenzoic acid precursor. A common method for formylation is the Vilsmeier-Haack reaction.

Starting Material: 2-Fluorobenzoic acid

This is a commercially available starting material.

Synthetic Pathway:

Caption: Formylation of 2-Fluorobenzoic Acid.

Experimental Considerations:

The Vilsmeier-Haack reaction utilizes a mixture of phosphorus oxychloride (POCl3) and a formamide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. The electron-withdrawing nature of the carboxylic acid group in 2-fluorobenzoic acid can make the aromatic ring less reactive towards electrophilic substitution. Therefore, harsh reaction conditions, such as high temperatures, may be required, which can lead to side reactions.

Route 3: Synthesis from 2-Fluoro-4-bromobenzaldehyde

This multi-step approach offers good control over the introduction of the functional groups. It involves the carboxylation of a brominated precursor.

Starting Material: 2-Fluoro-4-bromobenzaldehyde

This starting material can be synthesized from 4-fluorobenzaldehyde through bromination.[2][3]

Synthetic Pathway:

Caption: Synthesis from 2-Fluoro-4-bromobenzaldehyde.

Experimental Considerations:

-

Protection of the Aldehyde: The formyl group is reactive towards the organometallic reagents used for carboxylation. Therefore, it must be protected, for example, as an acetal, prior to the carboxylation step.

-

Carboxylation: The protected 2-fluoro-4-bromobenzaldehyde can be converted to an organolithium or Grignard reagent, which is then quenched with carbon dioxide to introduce the carboxylic acid group.

-

Deprotection: The protecting group is removed under acidic conditions to regenerate the formyl group and yield the final product.

Protocol B: Carboxylation of Protected 2-Fluoro-4-bromobenzaldehyde

-

Protection: Reflux 2-Fluoro-4-bromobenzaldehyde with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene, using a Dean-Stark apparatus to remove water.

-

Grignard Formation: React the protected aldehyde with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.

-

Carboxylation: Bubble dry carbon dioxide gas through the Grignard solution at low temperature (e.g., -78 °C).

-

Workup and Deprotection: Quench the reaction with aqueous ammonium chloride and then acidify with dilute hydrochloric acid. The acidic workup will also deprotect the acetal.

-

Purification: Extract the product with an organic solvent, dry the organic layer, and purify by recrystallization or column chromatography.

Route 4: Synthesis from 3-Fluorophenol

This approach builds the desired functionality through a series of steps starting from a simple, commercially available phenol.

Starting Material: 3-Fluorophenol

Synthetic Pathway:

Caption: Synthesis from 3-Fluorophenol.

Experimental Considerations:

This multi-step synthesis, as outlined in a patent for the preparation of the related 2-fluoro-4-hydroxybenzaldehyde, involves protection of the hydroxyl group, followed by bromination, formylation via a Grignard reaction, and subsequent deprotection.[4] To obtain the target molecule, an additional oxidation step of the formyl to a carboxyl group would be necessary before the final deprotection. This route is more complex but offers versatility in introducing different functional groups.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Reactions | Advantages | Disadvantages |

| 1 | 2-Fluoro-4-methylbenzoic Acid | Selective Oxidation | Potentially the most direct route. | Risk of over-oxidation to dicarboxylic acid; requires careful control. |

| 2 | 2-Fluorobenzoic Acid | Vilsmeier-Haack Formylation | Utilizes a common and well-established reaction. | Deactivated ring may require harsh conditions, leading to side products. |

| 3 | 2-Fluoro-4-bromobenzaldehyde | Protection, Carboxylation, Deprotection | Good control over functional group introduction; high yields are often achievable. | Multi-step process; requires protection/deprotection steps. |

| 4 | 3-Fluorophenol | Multi-step synthesis | Starts from a simple and inexpensive material; offers flexibility. | Long synthetic sequence; overall yield may be lower. |

Conclusion

The synthesis of 2-Fluoro-4-formylbenzoic acid can be accomplished through various synthetic strategies, each with its own set of advantages and challenges. The choice of the most appropriate route will depend on the specific requirements of the research or development project, including the desired scale, purity, and cost-effectiveness. For laboratory-scale synthesis where control and purity are paramount, the multi-step route starting from 2-Fluoro-4-bromobenzaldehyde (Route 3) is often preferred. For larger-scale production, a more direct approach such as the selective oxidation of 2-Fluoro-4-methylbenzoic acid (Route 1) might be more economical, provided that the oxidation can be controlled effectively. A thorough evaluation of the available starting materials and the technical feasibility of each step is essential for the successful synthesis of this valuable building block.

References

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P

- How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively? - FAQ. (URL: not available)

- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google P

Sources

- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 2. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

A Technical Guide to 2-Fluoro-4-formylbenzoic Acid: A Trifunctional Synthetic Building Block

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-4-formylbenzoic acid (CAS 604000-97-7), a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Possessing a carboxylic acid, an aldehyde, and a fluorine substituent on a benzene scaffold, this molecule offers a versatile platform for constructing complex molecular architectures. We will explore its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, its critical role as a key intermediate in the synthesis of advanced therapeutics such as Poly(ADP-ribose) polymerase (PARP) inhibitors, and essential safety protocols. This document is intended to serve as a comprehensive resource for scientists leveraging this valuable building block in their research endeavors.

Core Compound Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. 2-Fluoro-4-formylbenzoic acid is known by several names and identifiers, the most critical of which are outlined below. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-fluoro-4-formylbenzoic acid .

| Identifier | Value | Source |

| IUPAC Name | 2-fluoro-4-formylbenzoic acid | PubChem[1] |

| Common Synonym | 4-Carboxy-3-fluorobenzaldehyde | Santa Cruz Biotechnology[2] |

| CAS Number | 604000-97-7 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₈H₅FO₃ | PubChem[1] |

| Molecular Weight | 168.12 g/mol | PubChem[1] |

| InChI Key | MBTIUAFUJPATDP-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Spectroscopic Profile

The strategic placement of the fluoro, formyl, and carboxyl groups dictates the compound's physical properties and reactivity. The fluorine atom, being highly electronegative, influences the acidity of the carboxylic proton and the reactivity of the aromatic ring.

Physicochemical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid. | Based on supplier information. |

| Melting Point | Data not available in public literature. | For context, the related isomer 2-fluoro-4-hydroxybenzoic acid melts at 200-202 °C[3], and the non-fluorinated analog 4-formylbenzoic acid melts at approximately 245-256 °C.[4][5] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from the presence of polar functional groups capable of hydrogen bonding. |

| Boiling Point | Decomposes before boiling. | Typical for aromatic carboxylic acids. |

Expected Spectroscopic Characterization

-

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm, which may be exchangeable with D₂O.

-

Aldehyde Proton (-CHO): A sharp singlet expected between 9.9-10.2 ppm.

-

Aromatic Protons (Ar-H): Three protons on the aromatic ring will exhibit complex splitting patterns due to both H-H and H-F coupling. We expect signals in the 7.5-8.5 ppm range. The proton ortho to the fluorine will show a characteristic doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: The carboxylic acid carbon is expected around 165-170 ppm, while the aldehyde carbonyl will be significantly further downfield, typically in the 190-195 ppm range.[6]

-

Aromatic Carbons: Six distinct signals are expected. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and appear at a high chemical shift (e.g., >160 ppm).[6] Other aromatic carbons will show smaller two- and three-bond couplings to fluorine.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Aldehyde): A sharp, strong absorbance around 1700-1720 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A sharp, strong absorbance, typically slightly lower than the aldehyde, around 1680-1700 cm⁻¹.

-

C-F Stretch: A strong absorbance in the fingerprint region, typically 1200-1300 cm⁻¹.

-

Synthesis Protocol: A Proposed Route

A definitive, published protocol for this specific molecule is not widely available. Therefore, based on established and reliable organic transformations, we propose a robust two-stage synthesis starting from commercially available 4-bromo-3-fluorotoluene. This approach offers high selectivity and is grounded in well-understood reaction mechanisms.

Workflow of Proposed Synthesis

Sources

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-formylbenzoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-4-formylbenzoic acid, a key building block in pharmaceutical and materials science. Recognizing the current scarcity of public-domain quantitative solubility data for this specific compound, this document establishes a predictive framework based on its physicochemical properties and the empirical solubility of structurally analogous compounds. We present a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents, critical for process development, formulation, and quality control. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 2-Fluoro-4-formylbenzoic acid in their research and development endeavors.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility is a fundamental physicochemical property that dictates the viability of a chemical compound in a multitude of applications, from drug delivery to reaction kinetics. For active pharmaceutical ingredients (APIs), solubility in both aqueous and organic media directly influences bioavailability, manufacturability, and formulation stability. 2-Fluoro-4-formylbenzoic acid (C₈H₅FO₃, MW: 168.12 g/mol ) is a substituted aromatic carboxylic acid of significant interest due to its trifunctional nature, incorporating a carboxylic acid, a formyl group, and a fluoro substituent. These features make it a versatile precursor for a wide array of complex molecules. However, the effective application of this compound is contingent upon a thorough understanding of its solubility profile.

This guide addresses the current knowledge gap by providing a robust theoretical and practical framework for assessing the solubility of 2-Fluoro-4-formylbenzoic acid in relevant organic solvents.

Physicochemical Properties and Predicted Solubility Behavior of 2-Fluoro-4-formylbenzoic acid

A comprehensive understanding of a molecule's structural and electronic features is paramount to predicting its solubility. The interplay of the functional groups in 2-Fluoro-4-formylbenzoic acid governs its interactions with various solvents.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₅FO₃

-

Molecular Weight: 168.12 g/mol [1]

-

Melting Point: 216 °C[2]

-

Structure: The molecule possesses a polar carboxylic acid group capable of acting as a hydrogen bond donor and acceptor. The formyl group is also polar and can act as a hydrogen bond acceptor. The fluorine atom, while electronegative, has a more complex influence, potentially modulating the acidity of the carboxylic acid and participating in weaker intermolecular interactions. The benzene ring provides a nonpolar backbone.

Predicted Solubility Profile:

Based on the "like dissolves like" principle, we can anticipate the following solubility behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid and formyl groups are expected to form strong hydrogen bonds with these solvents, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): Dipole-dipole interactions between the polar functional groups of the solute and the solvent should facilitate dissolution, suggesting moderate to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring will have some affinity for these solvents, but the highly polar carboxylic acid and formyl groups will limit overall solubility. Therefore, low solubility is expected in nonpolar media.

Insights from Structural Analogs: A Data-Driven Approach

In the absence of direct quantitative data for 2-Fluoro-4-formylbenzoic acid, examining the solubility of its structural analogs provides invaluable predictive insights.

4-Fluorobenzoic Acid: The Closest Structural Analog

4-Fluorobenzoic acid is an excellent proxy due to the shared fluorinated benzoic acid core. A recent study meticulously determined its solubility in twelve organic solvents at temperatures ranging from 283.15 K to 323.15 K using the gravimetric method[3]. This data, summarized in Table 1, serves as a strong starting point for estimating the solubility of our target compound. Generally, 4-fluorobenzoic acid is soluble in alcohols and other polar organic solvents, with solubility increasing with temperature[4][5][6][7].

Table 1: Quantitative Solubility Data of 4-Fluorobenzoic Acid in Select Organic Solvents [3]

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 283.15 | 0.2845 |

| 298.15 | 0.3478 | |

| 313.15 | 0.4182 | |

| 323.15 | 0.4673 | |

| Ethanol | 283.15 | 0.2285 |

| 298.15 | 0.2811 | |

| 313.15 | 0.3405 | |

| 323.15 | 0.3812 | |

| Acetone | 283.15 | 0.4082 |

| 298.15 | 0.4723 | |

| 313.15 | 0.5411 | |

| 323.15 | 0.5897 | |

| Ethyl Acetate | 283.15 | 0.3015 |

| 298.15 | 0.3662 | |

| 313.15 | 0.4358 | |

| 323.15 | 0.4851 |

Note: This table presents a selection of the available data for illustrative purposes.

Other Relevant Analogs: 2-Fluorobenzoic Acid and 4-Formylbenzoic Acid

-

2-Fluorobenzoic Acid: This isomer has a reported aqueous solubility of 7.2 g/L and is qualitatively described as soluble in organic solvents like benzene, toluene, ketones, and ethers[8][9]. The ortho-position of the fluorine may introduce intramolecular hydrogen bonding with the carboxylic acid, which could slightly alter its solubility profile compared to the 4-fluoro isomer.

-

4-Formylbenzoic Acid: This compound is reported to be sparingly soluble in hot water and very soluble in alcohol, ether, and chloroform[10][11]. Its solubility in polar organic solvents like DMF is also noted to be good, while it exhibits low solubility in non-polar solvents such as hexane and benzene[4][12].

The collective data from these analogs strongly suggests that 2-Fluoro-4-formylbenzoic acid will exhibit good solubility in polar organic solvents, with temperature being a key factor influencing the extent of dissolution.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain definitive solubility data, a robust experimental approach is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended[13][14]. The following protocol is a self-validating system designed for accuracy and reproducibility.

The Isothermal Shake-Flask Method: A Step-by-Step Guide

This method involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature until the solution is saturated.

Diagram 1: Workflow for Isothermal Shake-Flask Solubility Determination

Caption: A logical workflow for determining equilibrium solubility.

Materials and Equipment:

-

2-Fluoro-4-formylbenzoic acid (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Validated analytical column (e.g., C18)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 2-Fluoro-4-formylbenzoic acid to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set at the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the settling of excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method.

Quantification by High-Performance Liquid Chromatography (HPLC): A Validated Approach

HPLC with UV detection is a precise and widely used technique for quantifying the concentration of aromatic compounds[15][16][17].

Diagram 2: HPLC Method Validation Workflow

Caption: Key parameters for a validated HPLC analytical method.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by acquiring the UV spectrum of 2-Fluoro-4-formylbenzoic acid in the mobile phase and selecting the wavelength of maximum absorbance (λmax).

-

Column Temperature: 25 °C

Method Validation:

Before use, the HPLC method must be validated to ensure its suitability. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ)[18][19][20].

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format, as shown in Table 2. This allows for easy comparison across different solvents and temperatures.

Table 2: Experimentally Determined Solubility of 2-Fluoro-4-formylbenzoic acid

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | |

| Polar Aprotic | Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | |

| Nonpolar | Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Note: This table is a template to be populated with experimentally determined values.

Conclusion: Empowering Future Research

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-Fluoro-4-formylbenzoic acid in organic solvents. By leveraging predictive principles based on molecular structure and data from close analogs, researchers can make informed decisions on solvent selection. The detailed, self-validating experimental protocol presented herein provides a robust methodology for generating the precise, quantitative data necessary for advancing research, optimizing synthetic processes, and developing novel formulations. The generation and dissemination of such fundamental data are crucial for unlocking the full potential of this versatile chemical building block.

References

-

The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained. (n.d.). Retrieved from [Link]

- 2-Fluoro-4-formylbenzoic acid Safety Data Sheet.

-

4-Formylbenzoic acid - Solubility of Things. (n.d.). Retrieved from [Link]

-

Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. (2023). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

4-Fluorobenzoic acid. ChemBK. (n.d.). Retrieved from [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. (n.d.). Retrieved from [Link]

-

Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

-

Validation of analytical methods. Solubility of Things. (n.d.). Retrieved from [Link]

-

2-Fluorobenzoic acid. Wikipedia. (n.d.). Retrieved from [Link]

- 2-Fluorobenzoic acid Safety D

-

4-Formylbenzoic acid. PubChem. (n.d.). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Retrieved from [Link]

-

4-Fluorobenzoic acid, 98%. Thermo Scientific Alfa Aesar. (n.d.). Retrieved from [Link]

-

4-Formylbenzoic acid. PubChem. (n.d.). Retrieved from [Link]

-

HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. (n.d.). Retrieved from [Link]

-

An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. (2016). ResearchGate. Retrieved from [Link]

-

SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. (n.d.). Retrieved from [Link]

-

Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. (2012). PubMed. Retrieved from [Link]

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 6. chembk.com [chembk.com]

- 7. innospk.com [innospk.com]

- 8. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 9. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. helixchrom.com [helixchrom.com]

- 17. researchgate.net [researchgate.net]

- 18. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data of 2-Fluoro-4-formylbenzoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-formylbenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Fluoro-4-formylbenzoic acid (C₈H₅FO₃, MW: 168.12) is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a fluorine substituent, offers multiple points for chemical modification. Accurate structural confirmation and purity assessment are paramount for its application in complex synthetic pathways. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We will delve into the interpretation of spectral data, supported by established principles and comparative analysis with related structures, and outline field-proven experimental protocols.

Caption: Molecular Structure of 2-Fluoro-4-formylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-fluoro-4-formylbenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and electronic environment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number of chemically distinct protons and their neighboring atoms. The electron-withdrawing nature of the fluorine, aldehyde, and carboxylic acid groups significantly deshields the aromatic protons, shifting them downfield.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ~13.5 | Broad Singlet | 1H | -COOH | - |

| ~10.1 | Singlet | 1H | -CHO | - |

| ~8.2-8.3 | Doublet of Doublets | 1H | H-5 | ³J(H5-H6) ≈ 8.0, ⁴J(H5-F) ≈ 5.0 |

| ~8.0-8.1 | Doublet | 1H | H-3 | ³J(H3-F) ≈ 9.0 |

| ~7.9-8.0 | Doublet | 1H | H-6 | ³J(H6-H5) ≈ 8.0 |

Causality and Insights:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a very broad singlet far downfield, typically between 10-13 ppm.[3][4] Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[5] In aprotic polar solvents like DMSO, the signal is generally sharp enough to be observed reliably.

-

Aldehyde Proton (-CHO): The aldehyde proton is also significantly deshielded and typically appears as a singlet between 9-10 ppm. Its lack of adjacent proton neighbors results in a singlet, though long-range coupling may occasionally be observed. Data for the related 4-formylbenzoic acid shows this proton at 10.1 ppm.[6][7]

-

Aromatic Protons (H-3, H-5, H-6): The three aromatic protons are in distinct chemical environments. The fluorine atom introduces heteronuclear coupling (J-coupling) to nearby protons. H-3 will appear as a doublet due to its coupling to the ortho-fluorine atom (³JHF). H-5 will be a doublet of doublets, coupling to the adjacent H-6 (³JHH) and through space or across four bonds to the fluorine atom (⁴JHF). H-6 will appear as a doublet from coupling to H-5 (³JHH).

Caption: Key ¹H-¹H and ¹H-¹⁹F NMR coupling relationships.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon environment gives a distinct peak.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Assignment | J(C-F) (Hz) |

|---|---|---|---|

| ~193 | Doublet | C=O (Aldehyde) | ⁴J(C-F) ≈ 3-5 |

| ~166 | Doublet | C=O (Carboxylic Acid) | ³J(C-F) ≈ 4-6 |

| ~164 | Doublet | C-2 | ¹J(C-F) ≈ 250-260 |

| ~140 | Singlet | C-4 | - |

| ~136 | Doublet | C-6 | ²J(C-F) ≈ 20-25 |

| ~131 | Singlet | C-1 | - |

| ~125 | Doublet | C-5 | ³J(C-F) ≈ 3-5 |

| ~119 | Doublet | C-3 | ²J(C-F) ≈ 20-25 |

Causality and Insights:

-

Carbonyl Carbons: The aldehyde and carboxylic acid carbonyl carbons are the most deshielded, appearing far downfield. The aldehyde carbon is typically found at a higher chemical shift (~190-200 ppm) than the carboxylic acid carbon (~165-185 ppm).[4] For 4-formylbenzoic acid, these appear at 193.5 ppm and 167.0 ppm, respectively.[6]

-

Aromatic Carbons & C-F Coupling: The most prominent feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine (C-2), which splits its signal into a doublet with a J value of ~250 Hz.[8] Smaller two-bond (²JCF) and three-bond (³JCF) couplings are also observed for the other aromatic carbons, providing invaluable data for unambiguous signal assignment.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[9][10]

Predicted ¹⁹F NMR Data (DMSO-d₆, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

| ~ -105 to -115 | Multiplet | Ar-F |

Causality and Insights:

-

The chemical shift of the fluorine atom is sensitive to its electronic environment. For fluoroarenes, the typical range is broad.[11] The observed signal will be a multiplet due to coupling with the ortho (H-3) and meta (H-5) protons. This provides complementary information to the ¹H NMR for confirming the substitution pattern.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of 2-fluoro-4-formylbenzoic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and sharpen the exchangeable -COOH proton signal.[12]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans will be necessary due to the lower sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Tune the probe to the fluorine frequency and acquire a one-dimensional ¹⁹F spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like TMS.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of key carbonyl and hydroxyl groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3300-2500 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |

| ~2850, ~2750 | Medium-Weak | C-H stretch (Aldehyde Fermi resonance) |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1690 | Strong, Sharp | C=O stretch (Aromatic aldehyde) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch / O-H bend |

| ~1250 | Strong | C-F stretch (Aryl fluoride) |

Causality and Insights:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the extremely broad absorption band for the O-H stretch, which arises from strong intermolecular hydrogen bonding to form dimers.[3][13]

-

C=O Stretches: The molecule has two carbonyl groups. The carboxylic acid C=O stretch is typically found around 1710 cm⁻¹. The aromatic aldehyde C=O stretch is expected at a slightly lower frequency (~1690 cm⁻¹) due to conjugation with the aromatic ring. These two peaks may overlap, but should be resolvable.

-

Aldehyde C-H Stretch: Aromatic aldehydes often show two medium-intensity C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹, a feature known as Fermi resonance.

-

C-F Stretch: The C-F bond in aryl fluorides gives a strong absorption band typically in the 1270-1200 cm⁻¹ region.

Experimental Protocol: IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid 2-fluoro-4-formylbenzoic acid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum. Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed can offer further structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this, typically yielding the intact molecular ion.[14][15]

Caption: Workflow for spectroscopic characterization.

Predicted Mass Spectrum Data (Negative Ion ESI)

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 167.01 | [M-H]⁻ | [C₈H₄FO₃]⁻ | Deprotonated molecular ion (base peak) |

| 123.01 | [M-H-CO₂]⁻ | [C₇H₄FO]⁻ | Loss of carbon dioxide from parent ion |

Predicted Mass Spectrum Data (Electron Ionization - for fragmentation pattern)

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 168 | [M]⁺ | [C₈H₅FO₃]⁺ | Molecular Ion |

| 151 | [M-OH]⁺ | [C₈H₄FO₂]⁺ | Loss of hydroxyl radical |

| 149 | [M-F]⁺ | [C₈H₅O₃]⁺ | Loss of fluorine radical (unlikely) |

| 139 | [M-CHO]⁺ | [C₇H₄FO₂]⁺ | Loss of formyl radical |

| 123 | [M-COOH]⁺ | [C₇H₄FO]⁺ | Loss of carboxyl radical |

Causality and Insights:

-

Ionization Mode: In negative ion ESI, the most acidic proton (from the carboxylic acid) is readily lost, making the deprotonated molecule [M-H]⁻ the most abundant ion observed.[16]

-

Fragmentation Pathways: Under harsher conditions like Electron Ionization (EI), fragmentation occurs.[17] The molecular ion breaks apart at its weakest bonds. For aromatic carboxylic acids and aldehydes, the most common fragmentations involve the loss of the functional groups as neutral radicals (e.g., •OH, •CHO, •COOH), leaving behind charged fragment ions that are detected.[4][18] The stability of the resulting carbocations dictates the most likely fragmentation pathways.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Heated nitrogen gas assists in desolvation.[14]

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan across a relevant mass range (e.g., m/z 50-500) to detect the parent ion and any significant fragments.

References

-

Be̅rziņš, A; Semjonova, A; Actiņš, A; Salvalaglio, M; (2021) Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth and Design, 21 (9) pp. 4823-4836. [Link]

-

Kind, T., & Fiehn, O. (2010). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 29(5), 727-753. [Link]

-

Tomer, K. B., & Gross, M. L. (1993). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry, 4(7), 596-603. [Link]

-

UCL Discovery. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. University College London. [Link]

-

University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. chem.ucalgary.ca. [Link]

-

ResearchGate. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Request PDF. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

- Supporting Information for various chemical syntheses.

-

Wikipedia. Electrospray ionization. en.wikipedia.org. [Link]

-

Kruve, A., & Lõkov, M. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(1), 743-751. [Link]

-

Reva, I., & Fausto, R. (2019). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 24(22), 4057. [Link]

-

Grote, C. W., et al. (2011). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E, 67(Pt 12), o3246. [Link]

- Supporting Information for various chemical syntheses.

-